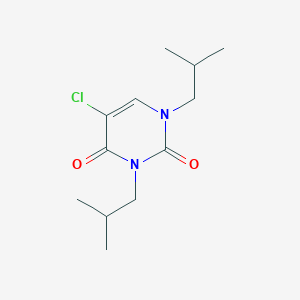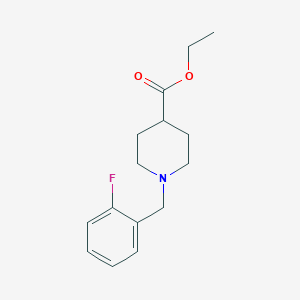![molecular formula C15H16N2O3S B5657929 N-[4-(benzenesulfonamido)phenyl]-N-methylacetamide](/img/structure/B5657929.png)
N-[4-(benzenesulfonamido)phenyl]-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(benzenesulfonamido)phenyl]-N-methylacetamide is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzenesulfonamido)phenyl]-N-methylacetamide typically involves the reaction of 4-aminobenzenesulfonamide with N-methylacetamide under specific conditions. The process can be summarized as follows:
Starting Materials: 4-aminobenzenesulfonamide and N-methylacetamide.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable catalyst and solvent. Common solvents include methanol or ethanol, and catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Procedure: The starting materials are mixed in the solvent, and the catalyst is added. The mixture is then heated to a specific temperature (usually around 60-80°C) and stirred for several hours to ensure complete reaction.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzenesulfonamido)phenyl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or the sulfonamide group are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
N-[4-(benzenesulfonamido)phenyl]-N-methylacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer and antimicrobial agent.
Materials Science: The compound’s unique structure allows it to be used in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-[4-(benzenesulfonamido)phenyl]-N-methylacetamide involves its interaction with specific molecular targets. One of the primary targets is carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells . By inhibiting this enzyme, the compound can disrupt the cellular processes that contribute to tumor growth and survival.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: This compound also contains a benzenesulfonamide group and has shown potential as an antimicrobial agent.
N-(substituted phenyl)-3-(indoline-1-carbonyl)benzenesulfonamide: Another benzenesulfonamide derivative with anticancer properties.
Uniqueness
N-[4-(benzenesulfonamido)phenyl]-N-methylacetamide stands out due to its specific structure, which allows it to interact with a unique set of molecular targets. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a promising candidate for further research and development in medicinal chemistry.
Properties
IUPAC Name |
N-[4-(benzenesulfonamido)phenyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-12(18)17(2)14-10-8-13(9-11-14)16-21(19,20)15-6-4-3-5-7-15/h3-11,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPAEUBRNQTVGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{3-(3-methyl-2-buten-1-yl)-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5657848.png)
![6-Phenyl-2,4,6,9-tetrazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3(7),8,10,12,14,16-heptaen-5-one](/img/structure/B5657852.png)
![1-Methyl-4-[(3-methylthiophen-2-yl)methyl]-1,4-diazepane](/img/structure/B5657863.png)
![methyl 4-{[(mesityloxy)acetyl]amino}benzoate](/img/structure/B5657884.png)
![[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[3-(3-hydroxyazetidin-1-yl)sulfonylphenyl]methanone](/img/structure/B5657886.png)

![8-[(5-cyclopentyl-2-thienyl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5657905.png)
![N-(3,5-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B5657914.png)
![9-(2,5-dimethyl-3-furoyl)-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5657918.png)
![(4aS*,8aS*)-2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5657922.png)
![1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-4-(2-furoyl)-1,4-diazepane](/img/structure/B5657931.png)


![1-[(4-bromothiophen-2-yl)methyl]-4-ethylpiperazine](/img/structure/B5657956.png)
